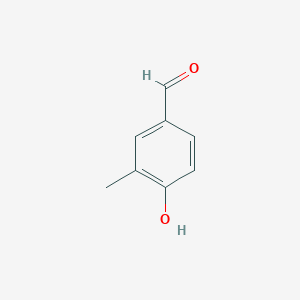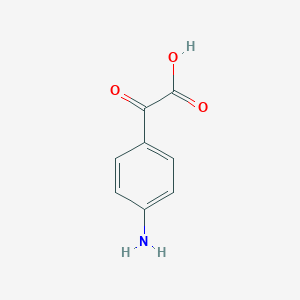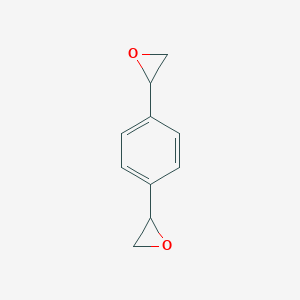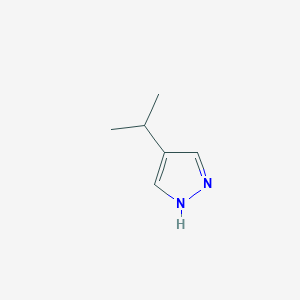
4-Isopropyl-1H-Pyrazol
Übersicht
Beschreibung
4-isopropyl-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is a derivative of pyrazole, which is known for its versatility in organic synthesis and medicinal chemistry. Pyrazoles, including 4-isopropyl-1H-pyrazole, are often used as building blocks for more complex heterocyclic systems with significant relevance in the pharmaceutical industry .
Wissenschaftliche Forschungsanwendungen
4-isopropyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: 4-isopropyl-1H-pyrazole is utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
4-Isopropyl-1H-pyrazole is a complex organic compound that interacts with various targets. Pyrazole derivatives have been known to interact withEstrogen receptor alpha and Estrogen receptor beta . These receptors play a crucial role in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation .
Mode of Action
It’s known that pyrazole derivatives can inhibit the activity of certain enzymes, such asphosphodiesterase 10A and histone lysine demethylase families (KDM4 and KDM5) . This inhibition can lead to changes in cellular processes, including gene expression and signal transduction .
Biochemical Pathways
Pyrazole derivatives have been associated with a wide range of biological properties, indicating that they may interact with multiple biochemical pathways .
Result of Action
Given the potential targets and mode of action, it can be inferred that this compound may influence cellular proliferation and differentiation, gene expression, and signal transduction .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity of organic compounds like 4-isopropyl-1h-pyrazole .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Pyrazole-containing compounds, including 4-isopropyl-1H-pyrazole, continue to be a focus of research due to their proven applicability and versatility as synthetic intermediates in various fields. Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-isopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of isopropyl hydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions. The reaction proceeds through nucleophilic addition, followed by intramolecular cyclization to form the pyrazole ring .
Industrial Production Methods
In industrial settings, the production of 4-isopropyl-1H-pyrazole may involve the use of catalytic systems to enhance reaction efficiency and yield. For example, the use of transition-metal catalysts or photoredox reactions can facilitate the synthesis of pyrazole derivatives. Additionally, one-pot multicomponent processes and green chemistry approaches, such as the use of water or environmentally friendly solvents, are employed to optimize production .
Analyse Chemischer Reaktionen
Types of Reactions
4-isopropyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of 4-isopropyl-1H-pyrazole can yield corresponding hydrazines or amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazines, amines.
Substitution: Halogenated pyrazoles, alkylated pyrazoles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-1H-pyrazole
- 4-ethyl-1H-pyrazole
- 4-tert-butyl-1H-pyrazole
Comparison
4-isopropyl-1H-pyrazole is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. Compared to 4-methyl-1H-pyrazole and 4-ethyl-1H-pyrazole, the isopropyl group provides steric hindrance and electronic effects that can alter the compound’s interaction with molecular targets. This uniqueness makes 4-isopropyl-1H-pyrazole a valuable compound for specific applications in medicinal chemistry and industrial processes .
Eigenschaften
IUPAC Name |
4-propan-2-yl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-5(2)6-3-7-8-4-6/h3-5H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMBISZHWMJNNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602079 | |
| Record name | 4-(Propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13753-53-2 | |
| Record name | 4-(Propan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


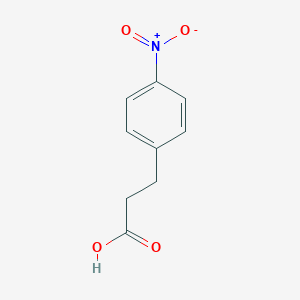
![2-[5-[(4-Methylphenyl)methyl]furan-2-yl]-1,3,4-oxadiazole](/img/structure/B106901.png)
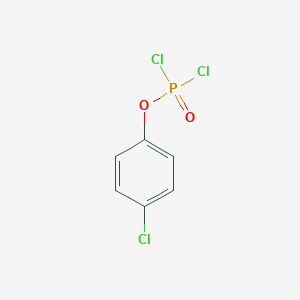
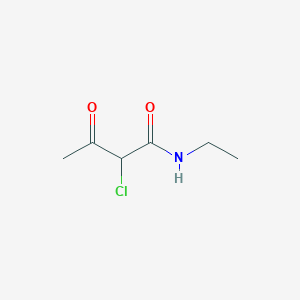
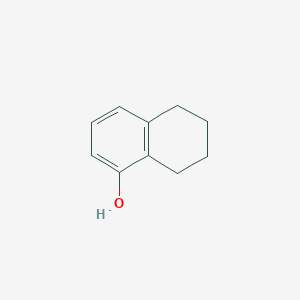
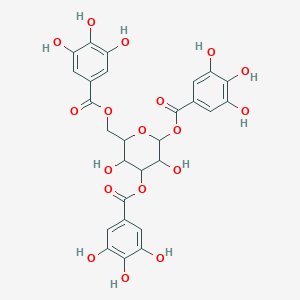
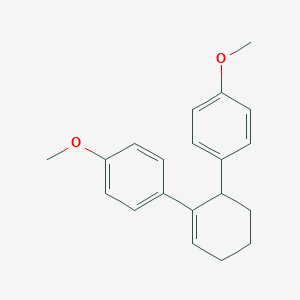
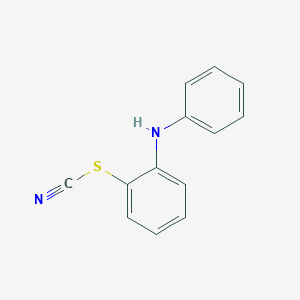
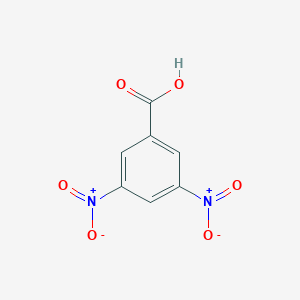
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)
